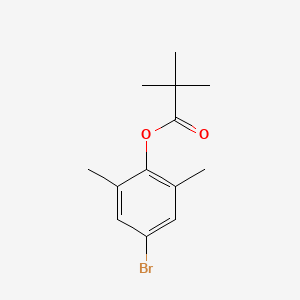

4-bromo-2,6-dimethylphenyl pivalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

4-Bromo-2,6-dimethylphenyl pivalate's synthesis involves phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol in the presence of chain initiators like 2,4,6-trimethylphenol or 4-t-butyl-2,6-dimethylphenol, leading to poly(2,6-dimethyl-1,4-phenylene oxide) with well-defined molecular weights. This process is instrumental in controlling the polymer's molecular weight through the reactivities of the involved compounds and initiators (Percec & Wang, 1991).

Molecular Structure Analysis

The molecular structure of derivatives and intermediates related to 4-bromo-2,6-dimethylphenyl pivalate has been determined through methods like single-crystal X-ray diffraction. These analyses reveal significant contributions of dipolar resonance structures to the electron distribution in molecules, indicating complex molecular interactions and the arrangement of molecules in the crystal (Voss, Buddensiek, & Adiwidjaja, 2019).

Chemical Reactions and Properties

Palladium-catalyzed arylation using pivalic acid as a proton shuttle showcases the compound's role in facilitating high-yielding direct metalation-arylation reactions of unactivated arenes. This exemplifies the compound's chemical reactivity and its potential as a catalyst in organic synthesis (Lafrance & Fagnou, 2006).

Physical Properties Analysis

The physical properties, including molecular weight and structural units, are crucial for understanding the compound's behavior in polymerization and other chemical reactions. The phase transfer catalyzed polymerization technique provides a method to produce polymers with specific end-groups and molecular weights, which are essential for their subsequent applications (Percec & Wang, 1990).

Chemical Properties Analysis

4-Bromo-2,6-dimethylphenyl pivalate's chemical properties, such as its reactivity in phase transfer catalyzed polymerization and its role in the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide), highlight its importance in material science and organic chemistry. Its involvement in creating polymers with defined molecular weights and structural units underscores its versatility and utility in chemical synthesis (Wang & Percec, 1991).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(4-bromo-2,6-dimethylphenyl) 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO2/c1-8-6-10(14)7-9(2)11(8)16-12(15)13(3,4)5/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKYBJXWSITLGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)C(C)(C)C)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,6-dimethylphenyl pivalate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(cyclohexylmethyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5637103.png)

acetic acid](/img/structure/B5637122.png)

![N-butyl-N-methyl-3-({[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5637130.png)

![1-{[(4-methylphenyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5637134.png)

![2-phenyl-5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5637140.png)

![1-[(3S*,4S*)-4-hydroxy-1-(4-methoxybenzoyl)-3-pyrrolidinyl]-4-phenyl-4-piperidinol](/img/structure/B5637154.png)

![8-(3-hydroxy-4-methoxybenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5637162.png)

![2-methoxy-5-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5637164.png)

![N-[3-(benzoylamino)phenyl]-3-fluorobenzamide](/img/structure/B5637176.png)

![4-anilino-2-[(4-methoxyphenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B5637212.png)